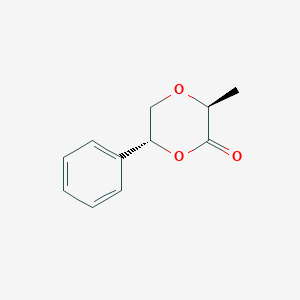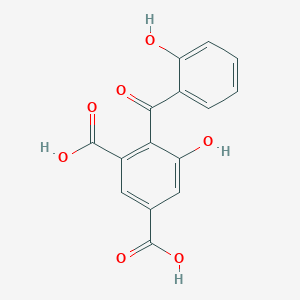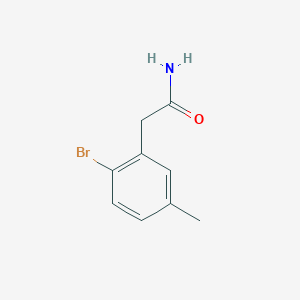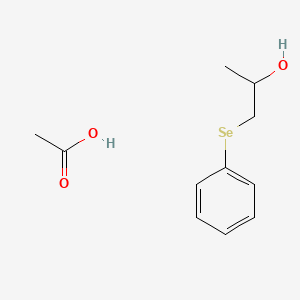
Dimethyl 2-(dodecyloxy)-5-formylbenzene-1,3-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 2-(dodecyloxy)-5-formylbenzene-1,3-dicarboxylate is an organic compound with a complex structure that includes a benzene ring substituted with a dodecyloxy group, a formyl group, and two ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2-(dodecyloxy)-5-formylbenzene-1,3-dicarboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of a benzene derivative with a dodecyloxy group, followed by formylation and esterification reactions. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of advanced catalysts and automated systems can further enhance the production process, ensuring consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-(dodecyloxy)-5-formylbenzene-1,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The dodecyloxy group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, pressures, and pH levels.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the formyl group yields a carboxylic acid, while reduction of the ester groups produces alcohols.
Scientific Research Applications
Dimethyl 2-(dodecyloxy)-5-formylbenzene-1,3-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Its derivatives may have potential as bioactive compounds with applications in drug discovery and development.
Medicine: Research is ongoing to explore its potential therapeutic properties and its role in the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of Dimethyl 2-(dodecyloxy)-5-formylbenzene-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various chemical reactions and interactions with biological molecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Compounds similar to Dimethyl 2-(dodecyloxy)-5-formylbenzene-1,3-dicarboxylate include other benzene derivatives with similar substituents, such as:
- Dimethyl 2-(dodecyloxy)-5-methylbenzene-1,3-dicarboxylate
- Dimethyl 2-(dodecyloxy)-5-hydroxybenzene-1,3-dicarboxylate
Uniqueness
What sets this compound apart is its specific combination of functional groups, which confer unique chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
842124-17-8 |
|---|---|
Molecular Formula |
C23H34O6 |
Molecular Weight |
406.5 g/mol |
IUPAC Name |
dimethyl 2-dodecoxy-5-formylbenzene-1,3-dicarboxylate |
InChI |
InChI=1S/C23H34O6/c1-4-5-6-7-8-9-10-11-12-13-14-29-21-19(22(25)27-2)15-18(17-24)16-20(21)23(26)28-3/h15-17H,4-14H2,1-3H3 |
InChI Key |
FXIAMJVMHLZDCR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC1=C(C=C(C=C1C(=O)OC)C=O)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(E,E)-N,N'-[Ethane-1,2-diylbis(oxyethane-2,1-diyl)]bis[1-(furan-2-yl)methanimine]](/img/structure/B12538476.png)
![1,3-Benzodioxole, 5-[[(1,1-dimethylethyl)sulfinyl]methyl]-](/img/structure/B12538489.png)

![4-[2-(6-Iodo-2H-1,3-benzodioxol-5-yl)ethenyl]pyridine](/img/structure/B12538501.png)
![2-{[2-Hydroxy-3-(phenylsulfanyl)propyl]sulfanyl}benzoic acid](/img/structure/B12538508.png)



![2-Ethoxy-6-[(4-nitroanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12538531.png)




